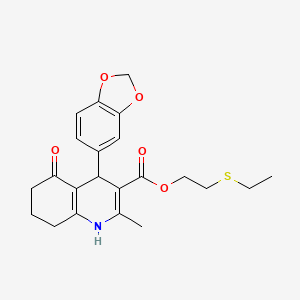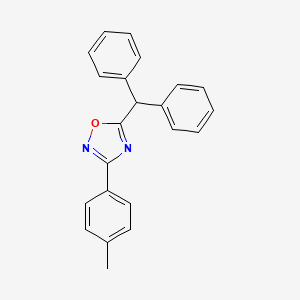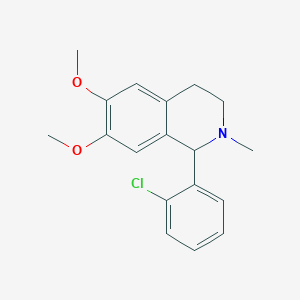![molecular formula C15H19NO2 B4900596 (2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4900596.png)
(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as FMA-1, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FMA-1 is a derivative of the phenethylamine class of compounds and has been found to possess significant biological activity.
Mecanismo De Acción
The exact mechanism of action of (2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is not yet fully understood. However, it has been suggested that its anti-inflammatory and analgesic properties may be related to its ability to modulate the activity of certain neurotransmitters, such as dopamine and serotonin. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, this compound has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde, and increase the activity of antioxidant enzymes, such as superoxide dismutase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is its ability to modulate the activity of neurotransmitters and enzymes involved in the inflammatory response. This makes it a useful tool for studying the mechanisms underlying inflammation-related disorders. However, one of the limitations of using this compound is its potential toxicity at higher doses. Therefore, caution must be exercised when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on (2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. One area of interest is its potential as a therapeutic agent for pain and inflammation-related disorders. Further studies are needed to determine the optimal dose and administration route for this compound in these conditions. Additionally, more research is needed to understand the exact mechanism of action of this compound and its potential interactions with other drugs. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of (2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the reaction of 4-methoxyphenylacetone with 2-furylcarbinol in the presence of sodium borohydride. The resulting product is then treated with N-methyl-N-(trimethylsilyl) trifluoroacetamide to yield this compound. This synthesis method has been reported in the literature and has been used in various studies to obtain this compound for research purposes.
Aplicaciones Científicas De Investigación
(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been studied extensively for its potential therapeutic applications. It has been found to possess significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to possess anti-cancer activity, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-12(16-11-15-4-3-9-18-15)10-13-5-7-14(17-2)8-6-13/h3-9,12,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMMWMJURSAYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(cyclopropylmethyl)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4900517.png)

![1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4900528.png)
![[1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4900538.png)
![6-methoxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4900554.png)

![1-(3-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900570.png)

![N-(3,4-dimethylphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4900586.png)


![3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900622.png)
![N~1~-allyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4900630.png)
